- Preparation of 1-(cyclopent-2-en-1-yl)-3-(2-hydroxy-3-(arylsulfonyl)phenyl)urea derivatives as CXCR2 inhibitors, World Intellectual Property Organization, , ,
Cas no 960495-44-7 (2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole)
960495-44-7 structure
Product Name:2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole
Numéro CAS:960495-44-7
Le MF:C15H20ClN3O3S
Mégawatts:357.85560131073
CID:2113030
Update Time:2023-09-11
2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole Propriétés chimiques et physiques
Nom et identifiant
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- 2-tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole
- 6-Chloro-2-(2-methyl-2-propanyl)-7-(1-piperazinylsulfonyl)-1,3-be nzoxazole
- 6-Chloro-2-(1,1-dimethylethyl)-7-(1-piperazinylsulfonyl)benzoxazole (ACI)
- N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine
- 2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole
-
- Piscine à noyau: 1S/C15H20ClN3O3S/c1-15(2,3)14-18-11-5-4-10(16)13(12(11)22-14)23(20,21)19-8-6-17-7-9-19/h4-5,17H,6-9H2,1-3H3
- La clé Inchi: YIANYBFDPOYNDX-UHFFFAOYSA-N
- Sourire: O=S(N1CCNCC1)(C1C2=C(N=C(C(C)(C)C)O2)C=CC=1Cl)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 3
- Complexité: 525
- Surface topologique des pôles: 83.8
2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -50 - 40 °C; 15 - 30 min, -45 - -30 °C; -35 - -25 °C; -35 °C → -45 °C
1.2 Reagents: Sulfur dioxide ; < -14 °C; < -14 °C → -10 °C
1.3 Reagents: Sulfuryl chloride Solvents: Tetrahydrofuran ; 5 - 15 min, -2 - 3 °C; 5 min, < 22 °C; 10 - 15 °C
1.4 Solvents: Dichloromethane , Trifluorotoluene ; 2 h, 15 - 27 °C; 20 - 24 °C
1.2 Reagents: Sulfur dioxide ; < -14 °C; < -14 °C → -10 °C
1.3 Reagents: Sulfuryl chloride Solvents: Tetrahydrofuran ; 5 - 15 min, -2 - 3 °C; 5 min, < 22 °C; 10 - 15 °C
1.4 Solvents: Dichloromethane , Trifluorotoluene ; 2 h, 15 - 27 °C; 20 - 24 °C
Référence
- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -40 °C; -50 - -40 °C; 15 - 30 min, -45 - -30 °C; -35 - -25 °C; -25 °C → -40 °C
1.2 Reagents: Sulfur dioxide ; -45 - -40 °C; < -14 °C; -14 °C → 0 °C; -10 - 0 °C
1.3 Reagents: Thionyl chloride ; 5 - 15 min, -2 - 3 °C
1.4 Solvents: Dichloromethane ; rt; 2 h, 15 - 27 °C; 20 - 24 °C
1.2 Reagents: Sulfur dioxide ; -45 - -40 °C; < -14 °C; -14 °C → 0 °C; -10 - 0 °C
1.3 Reagents: Thionyl chloride ; 5 - 15 min, -2 - 3 °C
1.4 Solvents: Dichloromethane ; rt; 2 h, 15 - 27 °C; 20 - 24 °C
Référence
- Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Method using diphenylurea derivatives for the treatment of endometriosis, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- IL-8 receptor antagonist, World Intellectual Property Organization, , ,
2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole Raw materials
- N-(3,4-Dichlorophenyl)-2,2-dimethylpropanamide
- tert-Butyl 4-((2-(tert-butyl)-6-chlorobenzo[d]oxazol-7-yl)sulfonyl)piperazine-1-carboxylate
2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole Preparation Products
2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole Littérature connexe
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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